molecular formula C17H17N3O2S B11092590 2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11092590
M. Wt: 327.4 g/mol
InChI Key: JYVWHRRVRHRHSH-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, dimethyl groups, and a phenylcarbonyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical methods. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . These methods are advantageous due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential as a 5-LOX inhibitor makes it particularly interesting for further research in medicinal chemistry .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(5-benzoyl-3-cyano-4,6-dimethyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O2S/c1-10-13(8-18)17(23-9-14(19)21)20-11(2)15(10)16(22)12-6-4-3-5-7-12/h3-7,10,20H,9H2,1-2H3,(H2,19,21)

InChI Key

JYVWHRRVRHRHSH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(NC(=C1C(=O)C2=CC=CC=C2)C)SCC(=O)N)C#N

Origin of Product

United States

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